

Pevonedistat versus standard chemotherapy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pevonedistat

CAS No.: 905579-51-3

Cat. No.: S549055

Get Quote

Clinical Efficacy and Safety Profile

This table details the efficacy outcomes and safety data from clinical trials of **Pevonedistat** combinations.

Trial Description	Patient Population	Primary Efficacy Results	Common Grade ≥ 3 Adverse Events (AEs)
-------------------	--------------------	--------------------------	--

| **Pevonedistat + Docetaxel** [1] | Previously treated advanced Non-Small-Cell Lung Cancer (NSCLC) (n=31)

| - **ORR: 22%** (1 Complete Response, 5 Partial Responses)

- **Median PFS: 4.1 months**
- **Median OS: 13.2 months** [1] | - **Neutropenia**
- **AST/ALT elevation** (One Grade 4 case) [1] | | **Pevonedistat + Irinotecan + Temozolomide** [2] | Pediatric patients with recurrent/refractory solid or CNS tumors (n=30) | - **2 patients had a partial response**
- **6 patients had prolonged stable disease (≥ 6 cycles)** [2] | - The Maximum Tolerated Dose (MTD) was **not reached**.
- The Recommended Phase 2 Dose (RP2D) was established as **35 mg/m²**. [2] |

Preclinical Drug Sensitivity Data

This table summarizes findings from a preclinical study using Patient-Derived Xenograft (PDX) models of Triple-Negative Breast Cancer (TNBC), which informed subsequent clinical research.

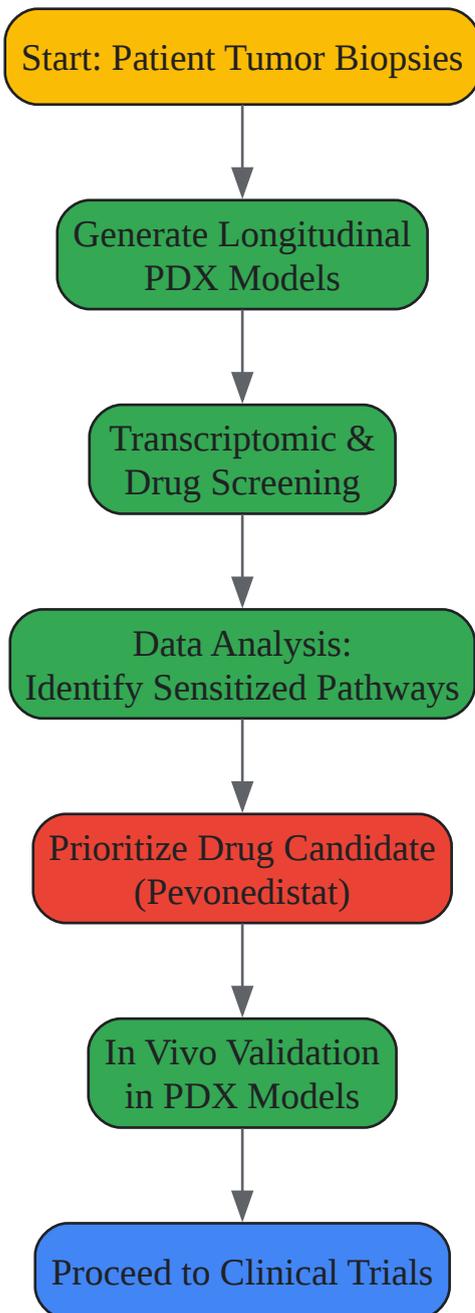
Study Focus	Model & Design	Key Finding	Implication for Clinical Development
-------------	----------------	-------------	--------------------------------------

| **Identifying vulnerabilities in chemoresistant TNBC** [3] | - **Models:** Longitudinal TNBC PDX models from tumors before and after Neoadjuvant Chemotherapy (NACT).

- **Method:** High-throughput drug screening. [3] | Post-NACT tumors showed **heightened sensitivity to drugs targeting protein homeostasis pathways**, including the NEDD8-activating enzyme (NAE) inhibitor **Pevonedistat**. [3] | Provided a **strong rationale** for evaluating **Pevonedistat** in clinical settings for chemoresistant cancers, demonstrating its potential as a targeted therapy for resistant disease. [3] |

Experimental Protocol and Workflow

The clinical potential of **Pevonedistat** was built upon a rigorous preclinical discovery pipeline. The diagram below illustrates the key steps from model generation to clinical trial prioritization.



[Click to download full resolution via product page](#)

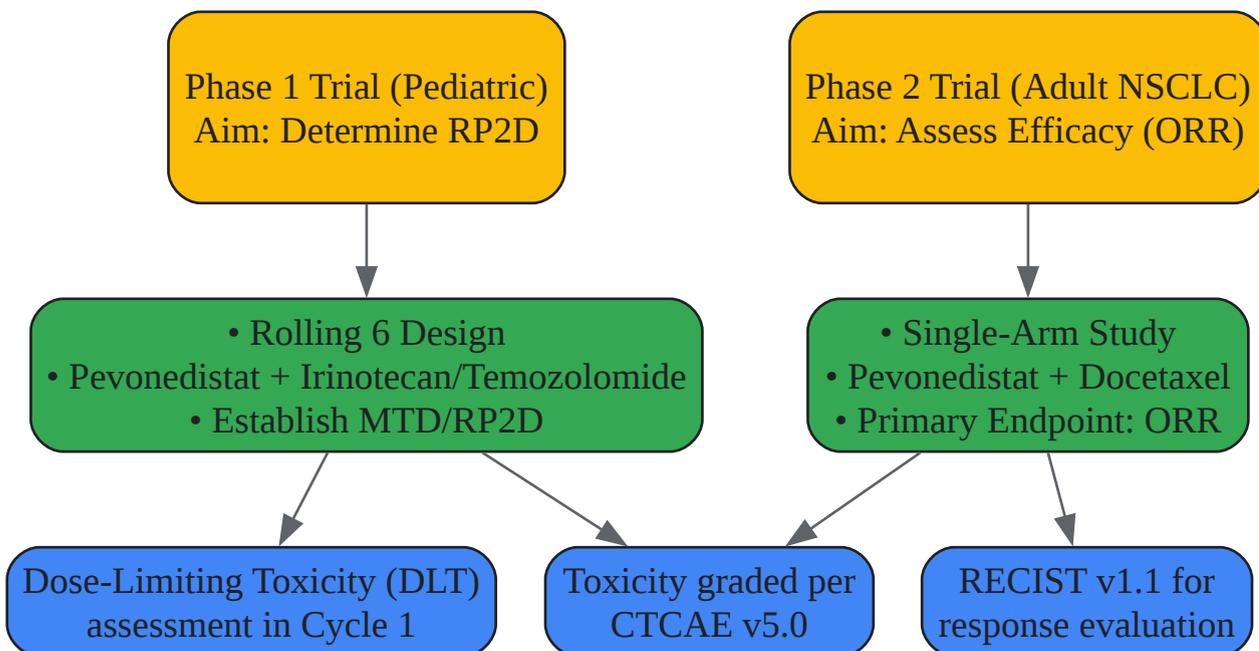
Preclinical Workflow for Pevonedistat Identification [3]

- **Model Generation:** Researchers obtained fine-needle aspirates or core biopsies from Triple-Negative Breast Cancer (TNBC) patients at different time points: before chemotherapy (pre), after four cycles of Adriamycin and cyclophosphamide (mid), and from residual tumors after paclitaxel-based therapy (post). These samples were used to generate longitudinal Patient-Derived Xenograft (PDX) models, which better recapitulate patient tumor heterogeneity compared to traditional cell lines [3].

- **High-Throughput Screening (HTS):** Cells isolated from these PDX models were subjected to unbiased high-throughput drug viability screens. A library of 618 mechanistically annotated drugs was used, and cell viability was assessed after 72 hours of drug exposure. The Area Under the Curve (AUC) for concentration response was calculated to determine drug sensitivity [3].
- **Data Analysis & Candidate Identification:** Analysis of the drug screening data revealed that tumors obtained after chemotherapy (mid and post models) showed enhanced sensitivity to drugs targeting protein homeostasis pathways, such as proteasome and neddylation inhibitors. **Pevonedistat**, an NAE inhibitor, was a top-ranked drug that showed increased activity in these chemoresistant models [3].
- **In Vivo Validation:** The efficacy of **Pevonedistat** was then validated as a single agent in multiple PDX models of TNBC, confirming its anti-tumor activity in a live organism setting and providing the necessary evidence to move into human clinical trials [3].

Clinical Trial Protocol

The transition from preclinical research to clinical evaluation is governed by strict protocols. The phase 1/2 trials for **Pevonedistat** followed established safety and efficacy frameworks.



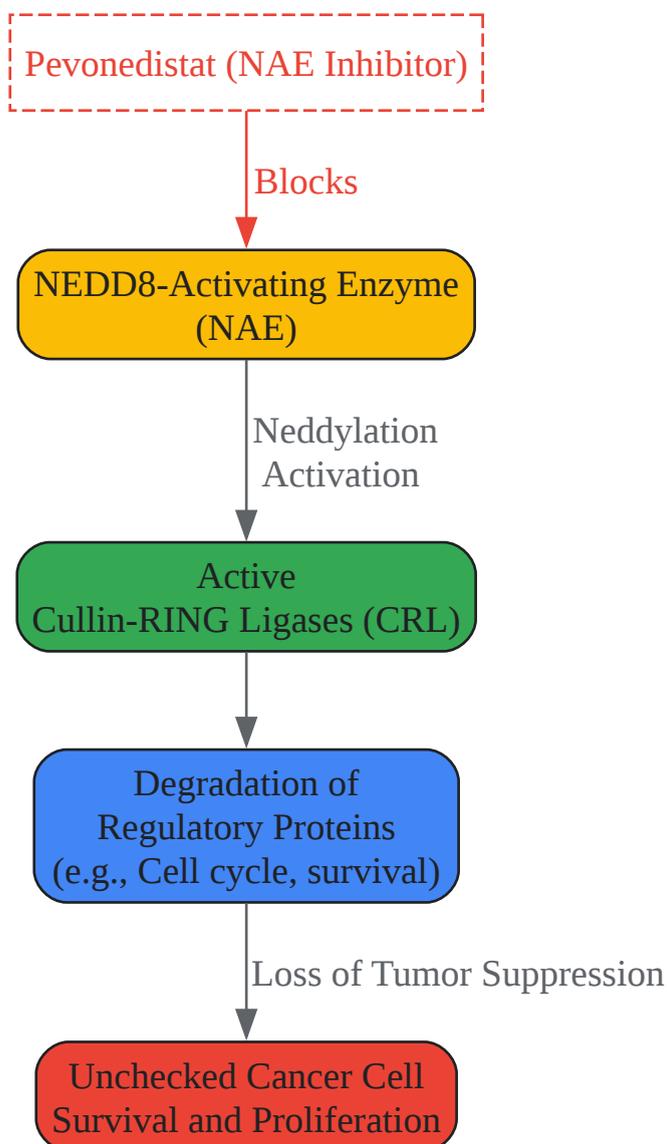
[Click to download full resolution via product page](#)

Clinical Trial Design Overview [2] [1]

- **Phase 1 Trial (Pediatric):** This study used a **"Rolling 6" design** to estimate the Recommended Phase 2 Dose (RP2D) of **Pevonedistat** in combination with irinotecan and temozolomide. The primary aims were to determine the Maximum Tolerated Dose (MTD) and characterize the pharmacokinetics and tolerability. **Dose-Limiting Toxicities (DLTs)** were closely monitored during the first treatment cycle [2].
- **Phase 2 Trial (Adult NSCLC):** This was a **single-arm, investigator-initiated study** evaluating the efficacy of **Pevonedistat** plus docetaxel. The **primary endpoint was Objective Response Rate (ORR)**. Tumor response was evaluated using **RECIST version 1.1** guidelines, and safety was monitored by grading adverse events according to the **Common Terminology Criteria for Adverse Events (CTCAE) v5.0** [1].

Mechanism of Action: Targeting the Neddylation Pathway

Pevonedistat's mechanism is fundamentally different from traditional chemotherapy. It inhibits the NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system.



[Click to download full resolution via product page](#)

Pevonedistat's Molecular Mechanism [2] [1]

- **Normal Neddylation:** In cancer cells, the **NEDD8-Activating Enzyme (NAE)** is required for the activation of **Cullin-RING Ligases (CRLs)**. CRLs are a major class of E3 ubiquitin ligases that tag specific regulatory proteins for **degradation by the proteasome** [2] [1].
- **Pevonedistat Inhibition:** **Pevonedistat**, as a first-in-class NAE inhibitor, binds to and inhibits NAE. This prevents the neddylation and subsequent activation of CRLs [2] [1].
- **Therapeutic Consequence:** With CRLs inactive, key substrate proteins (many of which are involved in cell cycle progression and survival) are no longer degraded. Their accumulation can disrupt vital cellular processes and lead to **cell death, particularly in cancerous cells** that may be more reliant on this pathway [2] [1].

Interpretation Guide for Researchers

- **Clinical Context:** The data indicates that **Pevonedistat**'s primary development path is in **combination therapy**. Its novel mechanism targeting protein homeostasis may be particularly relevant for **chemoresistant diseases**, as suggested by the preclinical data [3].
- **Safety Monitoring:** Consistent across trials, liver function (AST/ALT levels) requires careful monitoring, as hepatotoxicity was a prominent dose-limiting factor in earlier adult studies [2] [1].
- **Future Directions:** The positive signals in Phase 2, combined with the strong mechanistic rationale, support further investigation in larger, randomized Phase 3 trials to definitively establish the clinical benefit of adding **Pevonedistat** to standard chemotherapy backbones.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Phase II Trial of Pevonedistat and Docetaxel in Patients ... [pubmed.ncbi.nlm.nih.gov]
2. Phase 1 study of NEDD8 activating enzyme inhibitor ... [pmc.ncbi.nlm.nih.gov]
3. Targeting neddylation and sumoylation in chemoresistant ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pevonedistat versus standard chemotherapy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549055#pevonedistat-versus-standard-chemotherapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com